molecular formula C18H19NO4S2 B12611712 N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine CAS No. 874746-69-7

N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine

Cat. No.: B12611712
CAS No.: 874746-69-7
M. Wt: 377.5 g/mol
InChI Key: YUZZCECHXZDPLZ-KRWDZBQOSA-N
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Description

N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine is a complex organic compound that features a thiophene ring, a benzene sulfonyl group, and an L-valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine typically involves multiple steps. One common approach is the coupling of 5-methylthiophene-2-yl acetylene with 4-bromobenzenesulfonyl chloride under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with L-valine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzene sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzene sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzene sulfonyl group may produce sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine involves its interaction with specific molecular targets and pathways. The thiophene ring and benzene sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-alanine
  • N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-leucine
  • N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-isoleucine

Uniqueness

N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine is unique due to the presence of the L-valine moiety, which imparts specific steric and electronic properties

Properties

CAS No.

874746-69-7

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[[4-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C18H19NO4S2/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)5-9-15-8-4-13(3)24-15/h4,6-8,10-12,17,19H,1-3H3,(H,20,21)/t17-/m0/s1

InChI Key

YUZZCECHXZDPLZ-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(S1)C#CC2=CC=C(C=C2)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(S1)C#CC2=CC=C(C=C2)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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